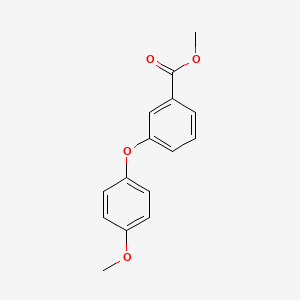

Methyl 3-(4-methoxyphenoxy)benzoate

Description

Significance of Methyl Benzoate (B1203000) Core Structures in Chemical Synthesis and Materials Science

The methyl benzoate scaffold is a fundamental building block in organic synthesis. wikipedia.org As an ester of benzoic acid, it offers a versatile platform for chemical modification at both the aromatic ring and the ester group. wikipedia.org The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid or reduced to a primary alcohol, enabling the synthesis of more complex molecules. uomustansiriyah.edu.iq

Electrophilic substitution reactions on the benzene (B151609) ring allow for the introduction of various functional groups, leading to a diverse range of derivatives. wikipedia.org This reactivity is harnessed in the production of pharmaceuticals and other specialty chemicals. In materials science, benzoate structures are incorporated into polymers and liquid crystals, where their rigidity and electronic properties can be tailored to achieve desired physical characteristics.

Role of Aryloxy Moieties in Molecular Design and Functional Chemistry

The aryloxy, or phenoxy, linkage is a critical structural motif in molecular design. This diaryl ether bond imparts a unique three-dimensional structure to molecules, influencing their conformation and interaction with biological targets or other molecules. The presence of this linkage is a key feature in many biologically active compounds, including some thyroid hormone analogues where it has been studied for its role in molecular pharmacology.

Furthermore, aryloxy groups can modulate the electronic properties of a molecule, affecting its reactivity and stability. They are integral to the structure of many advanced materials, including high-performance polymers and components for organic light-emitting diodes (OLEDs). The synthesis of these diaryl ether linkages has been a significant focus of methods development in organic chemistry, with reactions like the Ullmann condensation and the Buchwald-Hartwig amination providing powerful tools for their construction.

Contextualization of Methyl 3-(4-methoxyphenoxy)benzoate within Ester and Ether Chemistry Literature

This compound is structurally defined by a methyl benzoate core linked to a methoxy-substituted phenyl group via an ether bond at the meta position. While specific research focusing exclusively on this compound is not extensive in the public domain, its chemical nature places it firmly within the class of diaryl ether esters.

Its synthesis would typically be approached through well-established cross-coupling methodologies. The formation of the central diaryl ether bond is the key synthetic challenge. Modern organic chemistry offers several powerful methods for this transformation:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol (B47542) (in this case, 4-methoxyphenol) with an aryl halide (methyl 3-halobenzoate). While traditionally requiring harsh conditions, modern improvements using various ligands and copper sources allow the reaction to proceed under milder conditions.

Buchwald-Hartwig Cross-Coupling: A more recent and often more versatile method, this palladium-catalyzed reaction couples an aryl halide or triflate with a phenol. The use of specialized phosphine (B1218219) ligands is crucial for achieving high efficiency and functional group tolerance.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| CAS Number | Not Available |

| Physical State | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Properties

CAS No. |

64691-60-7 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

methyl 3-(4-methoxyphenoxy)benzoate |

InChI |

InChI=1S/C15H14O4/c1-17-12-6-8-13(9-7-12)19-14-5-3-4-11(10-14)15(16)18-2/h3-10H,1-2H3 |

InChI Key |

OFJGXODPQIVIGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 4 Methoxyphenoxy Benzoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents.

The most apparent functional group for disconnection in Methyl 3-(4-methoxyphenoxy)benzoate is the methyl ester. The carbon-oxygen single bond of the ester is a logical point for disconnection, as this corresponds to the reverse of a reliable esterification reaction. amazonaws.com

This disconnection yields two primary synthons: a carboxyl cation and a methoxide anion. The corresponding synthetic equivalents for these synthons are 3-(4-methoxyphenoxy)benzoic acid and methanol (B129727), respectively. This approach is highly feasible due to the common and straightforward nature of ester formation from a carboxylic acid and an alcohol.

Table 1: Disconnection of the Ester Group

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|

Another key structural feature is the phenoxy ether linkage. Disconnecting the carbon-oxygen bond of the ether provides two alternative retrosynthetic pathways. amazonaws.com

Pathway A: This involves the disconnection where the oxygen atom remains with the 4-methoxyphenyl group. This leads to a 3-(methoxycarbonyl)phenyl cation and a 4-methoxyphenoxide anion. The corresponding synthetic equivalents would be methyl 3-halobenzoate (where the halogen is a good leaving group like bromine or iodine) and 4-methoxyphenol.

Pathway B: Alternatively, the disconnection can be made where the oxygen atom remains with the benzoate (B1203000) moiety. This generates a 4-methoxyphenyl cation and a methyl 3-phenoxidebenzoate anion. The synthetic equivalents for this pathway would be a 4-haloanisole and methyl 3-hydroxybenzoate.

The feasibility of these pathways in the forward synthesis will depend on the chosen synthetic methodology, such as nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

Table 2: Disconnection of the Phenoxy Ether Linkage

| Pathway | Disconnection | Synthons | Synthetic Equivalents |

|---|---|---|---|

| A | C-O bond (oxygen with methoxyphenyl) | 3-(methoxycarbonyl)phenyl cation and 4-methoxyphenoxide anion | Methyl 3-halobenzoate and 4-methoxyphenol |

Classical Synthetic Approaches

Based on the retrosynthetic analysis, several classical synthetic methods can be employed to synthesize this compound.

The formation of the methyl ester from 3-(4-methoxyphenoxy)benzoic acid and methanol is most commonly achieved through Fischer esterification. This acid-catalyzed reaction is an equilibrium process. study.comstudy.comtcu.edupbworks.com To drive the reaction towards the product, an excess of methanol is typically used, or water is removed as it is formed. tcu.edu

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. study.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester. study.com

Table 3: Fischer Esterification Reaction Parameters

| Reactants | Catalyst | Solvent | Conditions |

|---|

Nucleophilic aromatic substitution (SNAr) is a viable method for forming the diaryl ether bond, particularly when one of the aromatic rings is activated by an electron-withdrawing group. researchgate.netacs.orgstanford.edu In the context of synthesizing this compound, this would involve the reaction of a phenoxide with an aryl halide.

For this reaction to proceed efficiently, the aryl halide must contain a strong electron-withdrawing group positioned ortho or para to the leaving group. The ester group in methyl 3-halobenzoate is a moderate electron-withdrawing group, which may necessitate elevated temperatures or the use of a strong base to facilitate the reaction with 4-methoxyphenoxide. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. acsgcipr.org

Table 4: SNAr Reaction for Diaryl Ether Synthesis

| Aryl Halide | Nucleophile | Base | Solvent |

|---|

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. byjus.comjk-sci.comucalgary.camasterorganicchemistry.com While classically applied to the synthesis of alkyl ethers, its application to the formation of diaryl ethers is more challenging. jk-sci.com The direct reaction of a phenoxide with an unactivated aryl halide is generally not feasible under standard Williamson conditions because aryl halides are resistant to SN2 reactions. jk-sci.com

However, the synthesis of diaryl ethers can be achieved under Williamson-like conditions if the aryl halide is activated by a strongly electron-withdrawing group, which facilitates a nucleophilic aromatic substitution mechanism rather than a classical SN2 pathway. jk-sci.com Alternatively, copper catalysis (Ullmann condensation) can be employed to facilitate the coupling of a phenoxide with an aryl halide. jk-sci.comorganic-chemistry.orgwikipedia.orgbeilstein-journals.orgsynarchive.comorganic-chemistry.org

In the synthesis of the target molecule, one could envision the reaction of the sodium or potassium salt of 4-methoxyphenol with methyl 3-bromobenzoate. The success of this reaction would likely depend on the reaction conditions, with higher temperatures and the potential need for a catalyst to promote the desired C-O bond formation.

Table 5: Williamson-type Ether Synthesis Parameters

| Reactants | Base | Catalyst (optional) | Solvent |

|---|

Palladium-Catalyzed Cross-Coupling Reactions for Diarylether Formation (e.g., Ullmann or Buchwald-Hartwig type couplings)

The formation of the C-O bond in the diaryl ether structure of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional syntheses, which often require harsh conditions.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at high temperatures. wikipedia.orgsynarchive.com Modern variations of the Ullmann-type reaction have been developed using palladium or copper catalysts with specific ligands, allowing for milder reaction conditions. The general reaction involves coupling an aryl halide with a phenoxide, which can be generated in situ with a base. wikipedia.orgsynarchive.com Though historically reliant on copper, palladium catalysis has been explored for similar transformations.

The mechanism often involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org The traditional Ullmann reaction often required high temperatures (frequently over 200°C) and polar solvents like DMF or nitrobenzene. wikipedia.org

Buchwald-Hartwig C-O Coupling: A more modern and versatile alternative is the Buchwald-Hartwig amination, which has been extended to C-O bond formation for synthesizing diaryl ethers. wikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or phenol. wikipedia.orgrsc.org A key to the success of this reaction is the use of bulky, electron-rich phosphine (B1218219) ligands that facilitate the crucial reductive elimination step from the palladium center. jk-sci.com

The catalytic cycle for the Buchwald-Hartwig C-O coupling generally proceeds through several key steps:

Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst to form a Pd(II) complex. jk-sci.com

Amine Coordination and Deprotonation: The phenol coordinates to the palladium center, and a base facilitates its deprotonation to form a phenoxide complex. jk-sci.com

Reductive Elimination: The diaryl ether product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst. jk-sci.com

This methodology is often preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann condensation. wikipedia.org

Table 1: Comparison of Typical Conditions for Diaryl Ether Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Catalyst | Copper (Cu) powder, Cu(I) salts (e.g., CuI, Cu₂O) wikipedia.orgsynarchive.com | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) rsc.orgwuxiapptec.com |

| Ligands | Often none in classic method; modern versions use diamines, acetylacetonates wikipedia.org | Bulky, electron-rich phosphines (e.g., Xantphos, DPPF, BINAP) jk-sci.com |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOH) synarchive.comslideshare.net | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄) jk-sci.comwuxiapptec.com |

| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine, Nitrobenzene) wikipedia.org | Aprotic solvents (e.g., Toluene, Dioxane, THF) jk-sci.com |

| Temperature | High (100-210°C or higher) wikipedia.orgslideshare.net | Moderate to high (Room temp to ~110°C) wuxiapptec.com |

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These modern strategies are applicable to the synthesis of aromatic esters and ethers like this compound.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions. indexcopernicus.com Conventional heating methods transfer energy indirectly, whereas microwave heating involves the direct conversion of electromagnetic energy into thermal energy within the reaction mixture. mdpi.com

For the synthesis of diaryl ethers and esters, microwave assistance can accelerate both Ullmann-type and Buchwald-Hartwig couplings, as well as the esterification step. chemicaljournals.com Reactions that might take several hours or even days under conventional reflux can often be completed in a matter of minutes. chemicaljournals.com For example, the esterification of benzoic acid, a reaction structurally related to the formation of methyl benzoate esters, can be achieved in as little as 6-10 minutes with microwave assistance, compared to much longer periods with traditional heating. chemicaljournals.comresearchgate.net This rapid and efficient heating makes MAOS a valuable tool for high-throughput synthesis and process optimization. indexcopernicus.com

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles relevant to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. mdpi.comlabmanager.com Cross-coupling reactions are often highly atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. mdpi.comnih.gov

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. jetir.org The palladium- and copper-catalyzed reactions discussed are prime examples. The development of recyclable, heterogeneous catalysts is an active area of research. jetir.org

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. mdpi.com

Recent research has focused on developing catalysts that are more environmentally benign and can operate under milder conditions, such as using molecular oxygen as the sole oxidant in coupling reactions, with water being the only byproduct. labmanager.com

One-pot synthesis is a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating intermediate compounds. This approach improves efficiency by reducing reaction time, minimizing solvent use, and decreasing waste generated from purification steps. organic-chemistry.orgnih.gov

For a molecule like this compound, a one-pot procedure could potentially combine the diaryl ether formation and the esterification. For example, a process could be designed where an aryl-aryl coupling reaction is performed, followed by the addition of a new set of reagents to the same pot to carry out a subsequent transformation. nih.gov While a specific one-pot synthesis for this exact molecule is not detailed, the strategy is widely applied for creating complex molecules, including unsymmetrical diaryl compounds, from simple precursors in a single, streamlined operation. organic-chemistry.orgnih.gov

Table 2: Comparison of Conventional and Modern Synthetic Approaches

| Approach | Key Feature | Advantages | Relevance to Synthesis |

|---|---|---|---|

| Conventional Heating | Oil bath, heating mantle | Well-established, simple setup | Standard method for esterification and cross-coupling. |

| Microwave-Assisted | Direct heating with microwaves | Rapid reaction times, higher yields, cleaner reactions. | Accelerates C-O bond formation and esterification. chemicaljournals.com |

| Green Chemistry | Use of safer solvents, catalysts, improved atom economy | Reduced environmental impact, increased safety, lower cost. jetir.org | Development of recyclable catalysts and solvent-free conditions. mdpi.com |

| One-Pot Synthesis | Multiple steps in a single vessel | Increased efficiency, reduced waste, shorter overall time. nih.gov | Potential to combine diaryl ether formation and esterification steps. |

Purification and Isolation Techniques in the Synthesis of Aromatic Esters

After the synthesis of an aromatic ester like this compound, the crude product is typically a mixture containing the desired compound, unreacted starting materials, catalysts, and byproducts. Purification is essential to isolate the pure ester.

Chromatography is a fundamental technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. column-chromatography.com

Thin Layer Chromatography (TLC): TLC is a rapid and inexpensive analytical technique used primarily to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. sigmaaldrich.comlibretexts.orgorgchemboulder.com A small spot of the reaction mixture is applied to a plate coated with an adsorbent (like silica gel), which is then placed in a chamber with a solvent (eluent). orgchemboulder.com The separation is based on polarity; less polar compounds travel further up the plate. By comparing the spots of the reaction mixture to the starting materials, one can determine when the reaction is complete. sigmaaldrich.comlibretexts.org

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of compounds from a mixture. column-chromatography.comyoutube.com A glass column is packed with a stationary phase (typically silica gel or alumina). column-chromatography.com The crude product mixture is loaded onto the top of the column, and a solvent (mobile phase) is passed through it. youtube.com Components of the mixture move down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection in different fractions. youtube.com It is a time-intensive but highly effective purification method for solids and liquids. youtube.com

Flash Chromatography: Flash chromatography is a modification of column chromatography that uses pressure (from a pump or compressed gas) to push the solvent through the column more quickly. This significantly reduces the separation time compared to traditional gravity-fed column chromatography while often maintaining good resolution. It is a common method for purifying crude products in organic synthesis labs.

The choice of solvent system (eluent) is critical for effective separation. Typically, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is used, with the ratio adjusted to achieve optimal separation of the desired ester from impurities. researchgate.net

Table 3: Summary of Chromatographic Techniques for Purification

| Technique | Primary Use | Principle of Separation | Key Parameters |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring, solvent system selection libretexts.org | Differential partitioning between a planar stationary phase and a mobile phase based on polarity. orgchemboulder.com | Stationary phase (e.g., silica gel), Mobile phase (eluent), Retention factor (Rf). researchgate.net |

| Column Chromatography | Preparative purification of compounds (mg to kg scale) column-chromatography.com | Differential elution through a packed column based on polarity and affinity for the stationary phase. youtube.com | Stationary phase, Mobile phase, Column dimensions, Flow rate. |

| Flash Chromatography | Rapid preparative purification beilstein-journals.org | Same as column chromatography, but accelerated by applying pressure. | Same as column chromatography, with the addition of applied pressure. |

2 Recrystallization and Solvent-Based Purification of this compound

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound. This process relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures to be effectively removed.

For compounds structurally similar to this compound, which contains both ester and ether functionalities, a range of organic solvents can be considered for recrystallization. The selection of an appropriate solvent is critical and is often determined empirically. Common solvents for the recrystallization of benzoate esters and related aromatic compounds include ethanol, methanol, and ethyl acetate. In some instances, a solvent pair, such as an ethanol-water mixture, may be employed to achieve the desired solubility gradient.

The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly and undisturbed, which facilitates the formation of pure crystals of this compound as the solubility of the compound decreases. Impurities that remain dissolved in the solvent (the mother liquor) are subsequently separated by filtration. The collected crystals are then washed with a small amount of cold solvent to remove any residual mother liquor and dried to yield the purified product.

Solvent-based purification is a broader category that encompasses recrystallization as well as other techniques such as solvent extraction. This method leverages the differing solubilities of components in a mixture between two immiscible liquid phases. While not always a primary method for the final purification of a solid compound like this compound, it can be a crucial step in the work-up of a reaction mixture to remove unwanted byproducts before the final recrystallization.

The table below outlines potential solvents and their properties that could be considered for the recrystallization of this compound, based on the purification of analogous compounds.

| Solvent | Boiling Point (°C) | Key Characteristics | Potential Application |

|---|---|---|---|

| Ethanol | 78.4 | Good solvency for many organic compounds at elevated temperatures; miscible with water. | Can be used as a single solvent or in a solvent pair with water to fine-tune solubility. |

| Methanol | 64.7 | Similar to ethanol but with a lower boiling point. | Effective for recrystallizing polar organic compounds. |

| Ethyl Acetate | 77.1 | A moderately polar solvent with a good balance of solvency for a range of compounds. | A common choice for the recrystallization of esters. |

| Toluene | 110.6 | A non-polar solvent, useful for less polar compounds. | May be suitable if the compound has limited solubility in more polar solvents. |

| Hexane | 68 | A non-polar solvent, often used as the "anti-solvent" in a solvent pair. | Can be added to a solution of the compound in a more polar solvent to induce crystallization. |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 4 Methoxyphenoxy Benzoate

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of molecules. Infrared (IR) spectroscopy provides insights into the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy offers information about the electronic transitions within the molecule.

The infrared spectrum of Methyl 3-(4-methoxyphenoxy)benzoate is characterized by absorption bands corresponding to the various functional groups present in the molecule. The covalent bonds within the molecule vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies that match their vibrational modes. msu.edu These absorptions are indicative of the molecular structure.

Key vibrational bands can be assigned as follows:

Aromatic C-H Stretching: The presence of two aromatic rings gives rise to C-H stretching vibrations that typically appear at wavenumbers just above 3000 cm⁻¹. These bands are expected in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org

Aliphatic C-H Stretching: The methyl groups of the ester and methoxy (B1213986) functionalities exhibit symmetric and asymmetric C-H stretching vibrations. These bands are characteristically found in the 3000-2850 cm⁻¹ range. libretexts.orgresearchgate.net

Carbonyl (C=O) Stretching: The ester group contains a carbonyl bond, which is a strong infrared absorber. This results in a prominent, sharp peak typically observed in the region of 1760-1690 cm⁻¹. libretexts.org The exact position can be influenced by conjugation with the aromatic ring.

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings produce a series of characteristic absorption bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

Asymmetric C-O-C Stretching: The diaryl ether linkage and the ester group both contain C-O bonds. The asymmetric stretching of the Ar-O-C and C-O-C bonds typically results in strong absorptions in the 1320-1210 cm⁻¹ range. libretexts.org

Aromatic C-H Bending: Out-of-plane ("oop") bending vibrations for the substituted benzene (B151609) rings are expected in the 900-675 cm⁻¹ region. libretexts.org The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Table 1: Characteristic Infrared Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium |

| Aliphatic C-H Stretch | -OCH₃, -COOCH₃ | 3000-2850 | Medium |

| Carbonyl C=O Stretch | Ester (C=O) | 1760-1690 | Strong |

| Aromatic C=C Stretch (in-ring) | Aromatic Rings | 1600-1400 | Medium |

| Asymmetric C-O Stretch | Ether (Ar-O-Ar), Ester (C-O) | 1320-1210 | Strong |

| Aromatic C-H "oop" Bend | Ar-H | 900-675 | Strong |

The UV-Vis spectrum of this compound is determined by the chromophores within its structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The primary chromophores in this molecule are the two phenyl rings, the ether linkage, and the methyl benzoate (B1203000) group.

The electronic transitions observed are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π* Transitions: These high-energy transitions are associated with the π-electron systems of the aromatic rings. The benzene rings exhibit strong absorption bands in the UV region. The conjugation of the carbonyl group with the benzene ring and the presence of the ether oxygen atom, which acts as an auxochrome, can shift these absorption maxima to longer wavelengths (a bathochromic shift) and increase their intensity.

n → π* Transitions: The carbonyl group of the ester and the oxygen atom of the ether linkage possess non-bonding electrons (n-electrons). These can be excited to a π* antibonding orbital. These transitions are typically of lower energy and appear as weaker absorption bands at longer wavelengths compared to the π → π* transitions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.netresearchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. rsc.org For this compound, the following interactions are anticipated to be significant:

C-H···O Hydrogen Bonds: While lacking strong hydrogen bond donors like O-H or N-H, the molecule can form weak C-H···O hydrogen bonds. The aromatic C-H groups and the methyl C-H groups can act as donors, while the oxygen atoms of the carbonyl, ether, and methoxy groups can act as acceptors. These interactions often link molecules into chains or more complex networks. nih.govnih.gov

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions. In this type of interaction, the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal structure. The geometry of this stacking can be parallel-displaced or T-shaped.

The interplay of these weak interactions dictates the final crystal structure and influences physical properties such as melting point and solubility. researcher.life

The molecule of this compound possesses conformational flexibility, primarily around the C-O-C ether linkage. The conformation adopted in the solid state is a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.

A key structural parameter is the dihedral angle between the planes of the two aromatic rings. In related phenylbenzoate and diaryl ether structures, this angle can vary significantly, often ranging from approximately 50° to 90°. nih.govnih.gov This non-planar conformation is a common feature, indicating that the molecule is not flat in the solid state.

Table 2: Predicted Crystallographic and Conformational Parameters for this compound

| Parameter | Predicted Feature | Basis of Prediction |

| Dominant Intermolecular Interactions | C-H···O Hydrogen Bonds, π-π Stacking | Analysis of similar crystal structures nih.govnih.govresearcher.life |

| Molecular Conformation | Non-planar | Steric hindrance and common diaryl ether conformations d-nb.info |

| Dihedral Angle (between aromatic rings) | Expected to be in the range of 50-90° | Data from related phenylbenzoate structures nih.govnih.gov |

| Ester Group Orientation | Likely near-coplanar with the attached benzene ring | Maximization of electronic conjugation nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 4 Methoxyphenoxy Benzoate

Reactivity of the Ester Functional Group

The methyl ester group in Methyl 3-(4-methoxyphenoxy)benzoate is a primary site for nucleophilic acyl substitution. Its reactivity is influenced by the electronic properties of the substituents on the benzoic acid ring.

Hydrolysis (Acidic and Basic) to Benzoic Acid Derivatives

The hydrolysis of the ester to its corresponding carboxylic acid, 3-(4-methoxyphenoxy)benzoic acid, can be achieved under both acidic and basic conditions. The mechanism involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the carbonyl carbon of the ester.

Acidic Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction. The process begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. Following the formation of a tetrahedral intermediate, a proton transfer occurs, and methanol (B129727) is eliminated. While effective, this method is often slower than basic hydrolysis. High-temperature water (HT-H2O) has been shown to promote the hydrolysis of even sterically hindered methyl benzoates without the need for strong acid catalysts. psu.edu

| Reaction Type | Reagents | General Conditions | Product |

| Basic Hydrolysis | NaOH or KOH in H₂O/Methanol | Reflux | 3-(4-methoxyphenoxy)benzoate salt |

| Acidic Workup | HCl or H₂SO₄ | Cooling | 3-(4-methoxyphenoxy)benzoic acid |

| Acidic Hydrolysis | H₂O, H₂SO₄ (catalyst) | Heating | 3-(4-methoxyphenoxy)benzoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. For this compound, this involves reacting it with an alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst to form a new ester. This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol by-product. researchgate.net Catalysts such as scandium(III) triflate have been shown to be effective for the direct transesterification of various esters. organic-chemistry.org

| Reactant Alcohol | Catalyst | Potential Product |

| Ethanol | H₂SO₄ or Sc(OTf)₃ | Ethyl 3-(4-methoxyphenoxy)benzoate |

| Benzyl Alcohol | Titanate catalyst | Benzyl 3-(4-methoxyphenoxy)benzoate |

| Butanol | H₂SO₄ | Butyl 3-(4-methoxyphenoxy)benzoate |

Reduction to Benzyl Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as milder agents like sodium borohydride (B1222165) are generally ineffective for reducing esters. doubtnut.com Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to their corresponding alcohols. doubtnut.comdoubtnut.com The reaction of this compound with LiAlH₄ would yield [3-(4-methoxyphenoxy)phenyl]methanol. Catalytic hydrogenation using copper-based catalysts, such as Cu/ZnO/Al₂O₃, can also achieve this reduction, often under high pressure and temperature. researchgate.net These catalytic methods are considered greener alternatives for industrial applications. mdpi.com

| Reducing Agent/System | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | [3-(4-methoxyphenoxy)phenyl]methanol |

| Cu/ZnO/Al₂O₃ & H₂ | ~433 K, 7 MPa H₂ | [3-(4-methoxyphenoxy)phenyl]methanol |

Reactivity of the Phenoxy Ether Linkage

The aryl ether bond is generally stable but can be cleaved under specific, often harsh, conditions. The two aromatic rings also present sites for electrophilic substitution.

Cleavage Reactions of Aryl Ethers

The cleavage of the C-O bond in the phenoxy ether linkage is a challenging transformation. Aryl ethers are significantly less reactive than alkyl ethers. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers, typically involving protonation of the ether oxygen followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For aryl ethers, the cleavage usually occurs via an Sₙ2 mechanism on the less hindered alkyl group if one is present. In the case of a diaryl ether like the one in the target molecule, cleavage is difficult. However, strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers and can also be applied to other aryl ethers. nih.gov This reagent facilitates demethylation and can cleave the more complex diaryl ether bond. nih.gov Nickel-catalyzed reductive cleavage methods have also been developed as powerful tools for C-O bond functionalization. researchgate.net

| Reagent | Mechanism Type | Potential Products |

| Boron Tribromide (BBr₃) | Lewis acid-mediated | Methyl 3-hydroxybenzoate and Phenol (B47542) (after hydrolysis) |

| Strong Protic Acids (e.g., HI) | Acid-catalyzed Sₙ1/Sₙ2 | Cleavage is difficult; may require extreme conditions |

Electrophilic Aromatic Substitution on the Aromatic Rings

The molecule contains two aromatic rings, both of which can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com The position of substitution is directed by the existing substituents on each ring.

Ring A (Benzoate Ring): This ring has two substituents: the methyl ester group (-COOCH₃) and the phenoxy group (-OAr). The ester group is an electron-withdrawing, meta-directing deactivator. aiinmr.com The phenoxy group is an electron-donating, ortho, para-directing activator. Their opposing effects make predicting the site of substitution complex. However, the powerful activating effect of the ether oxygen would likely dominate, directing incoming electrophiles to the positions ortho and para to the ether linkage (positions 2, 4, and 6). Position 5 is meta to both groups.

Ring B (Phenoxy Ring): This ring has a methoxy (B1213986) group (-OCH₃), which is a strong electron-donating, ortho, para-directing activator. libretexts.org It will strongly direct incoming electrophiles to the positions ortho to itself (positions 3 and 5 on this ring), as the para position is already substituted by the ether linkage.

Between the two rings, Ring B is significantly more activated towards electrophilic attack due to the powerful electron-donating methoxy group, compared to Ring A which is influenced by the deactivating ester group. Therefore, electrophilic substitution is most likely to occur on Ring B, at the positions ortho to the methoxy group. For example, nitration with nitric and sulfuric acid would be expected to primarily yield products where the nitro group is on Ring B. aiinmr.comyoutube.com

| Ring | Substituents & Effects | Predicted Substitution Site(s) |

| Ring A (Benzoate) | -COOCH₃ (meta-director, deactivating)-OAr (ortho, para-director, activating) | Positions 2, 4, 6 (directed by -OAr) |

| Ring B (Phenoxy) | -OCH₃ (ortho, para-director, strongly activating) | Positions 3 & 5 (ortho to -OCH₃) |

Reactivity of the Methoxy Group

The presence of a methoxy (-OCH₃) group on one of the aromatic rings and a methyl ester (-COOCH₃) group on the other imparts distinct reactive properties to this compound. The ether-linked methoxy group, in particular, plays a crucial role in the molecule's reactivity profile.

Demethylation Reactions

Demethylation is a chemical process that involves the removal of a methyl group (CH₃) from a molecule. wikipedia.org In the context of this compound, both the methoxy ether and the methyl ester functionalities are potential sites for demethylation, although they typically require different reaction conditions.

Ether Demethylation : The methoxy group attached to the phenoxy ring is an aryl methyl ether. The cleavage of such ethers is a common transformation in organic synthesis. This reaction typically requires harsh conditions, such as high temperatures and the use of strong acids or bases. For instance, the demethylation of lignin (B12514952), a complex biopolymer containing numerous methoxy-substituted aromatic rings, often requires high temperatures and strong bases. wikipedia.org Similarly, reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers under milder conditions. The reaction proceeds via the formation of a Lewis acid-base complex between the boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Ester Demethylation (Saponification) : The methyl ester group is also susceptible to demethylation, which in this case is achieved through saponification—the hydrolysis of an ester under basic conditions. wikipedia.org This reaction is typically more facile than the cleavage of an aryl methyl ether and can be accomplished by heating the compound with an aqueous solution of a strong base like sodium hydroxide (NaOH). The reaction yields the corresponding carboxylate salt and methanol. The reactivity of the ester group can be influenced by substituents on the benzene (B151609) ring.

Specialized demethylation reactions, such as the Krapcho decarboxylation, are also known, though their applicability would depend on the specific molecular context. wikipedia.org

Influence on Aromatic Ring Activation/Deactivation

Substituents on a benzene ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions by altering the electron density of the ring. masterorganicchemistry.com This is categorized as either activation or deactivation.

Activating Effect : The methoxy group (-OCH₃) on the phenoxy ring is a powerful activating group. masterorganicchemistry.comlibretexts.org Although oxygen is highly electronegative and withdraws electron density inductively, its ability to donate a lone pair of electrons into the aromatic π-system via resonance is the dominant effect. masterorganicchemistry.comlibretexts.org This resonance donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org This increased reactivity is substantial; for example, anisole (B1667542) (methoxybenzene) undergoes nitration about ten thousand times faster than benzene. libretexts.org The methoxy group directs incoming electrophiles to the ortho and para positions, as the resonance structures show a buildup of negative charge on these carbons. assets-servd.host

Deactivating Effect : In contrast, the methyl ester group (-COOCH₃, an ester) on the benzoate (B1203000) ring is a deactivating group. chegg.com The carbonyl group (C=O) is a strong electron-withdrawing group, both inductively and through resonance. It pulls electron density out of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org For instance, ethyl benzoate is significantly less reactive than benzene in nitration reactions. masterorganicchemistry.com Deactivating groups of this type direct incoming electrophiles to the meta position.

Therefore, in this compound, the two aromatic rings exhibit contrasting reactivities. The 4-methoxyphenoxy ring is activated and would be the preferred site for electrophilic attack (at the positions ortho to the ether oxygen), while the 3-(...phenoxy)benzoate ring is deactivated.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and reactivity of molecules. sumitomo-chem.co.jp It is frequently used to map out the potential energy surface of a reaction, helping to elucidate the step-by-step mechanism. unicamp.br

For a molecule like this compound, DFT calculations can be employed to study reactions such as electrophilic substitution or demethylation. The process involves optimizing the geometries of reactants, intermediates, transition states, and products. unicamp.br Functionals like B3LYP are commonly used for such calculations on organic molecules. sumitomo-chem.co.jpmdpi.com To improve accuracy, especially for systems with non-covalent interactions, empirical dispersion corrections (like Grimme's D3) are often included. unicamp.br

The transition state, which represents the highest energy point along the reaction coordinate, is located and its structure is confirmed by frequency calculations (it should have exactly one imaginary frequency). unicamp.br Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state smoothly connects the reactant and product states on the potential energy surface. unicamp.br By calculating the energies of all stationary points, a complete energy profile for the reaction can be constructed, revealing the activation energies for each step. sumitomo-chem.co.jp

| Parameter | Description and Common Choices |

|---|---|

| Functional | Approximation to the exchange-correlation energy. Common choices include B3LYP, B3PW91, and CAM-B3LYP. unicamp.brepstem.netresearchgate.net |

| Basis Set | Set of mathematical functions used to build molecular orbitals. Pople basis sets like 6-311++G(d,p) or 6-311++G(2d,p) are frequently used for their balance of accuracy and computational cost. unicamp.brresearchgate.net |

| Solvation Model | Accounts for the effect of the solvent on the reaction. The Solvation Model based on Density (SMD) is a popular implicit solvation model. unicamp.br |

| Analysis Type | Includes geometry optimization, frequency analysis (to identify minima and transition states), and Intrinsic Reaction Coordinate (IRC) calculations to map the reaction pathway. unicamp.br |

| Calculated Properties | Electronic properties like chemical potential (µ), hardness (η), and electrophilicity (ω), as well as thermodynamic properties like Gibbs free energy (ΔG) of activation. sumitomo-chem.co.jpunicamp.br |

Molecular Dynamics Simulations to Study Reactivity in Solution Phase

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules in a solution over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change.

For this compound, an MD simulation could be used to understand how the solvent structure around the molecule influences its reactivity. For example, it could model how water molecules arrange around the ester and ether groups, potentially facilitating a hydrolysis reaction. The prerequisite for an MD simulation is a well-parameterized molecular force field, which defines the potential energy of the system. The Automated Topology Builder (ATB) is a repository that can help generate topologies for molecules like "Methyl 4-(4-methoxyphenoxy)-3-nitrobenzoate," a structurally similar compound, which is essential for running simulations. uq.edu.au

A typical MD simulation protocol involves several stages: system setup (placing the molecule in a box of solvent), energy minimization, equilibration (heating the system to the desired temperature and adjusting the pressure), and finally, the production run where data is collected. mdpi.com Analysis of the resulting trajectory can provide insights into conformational flexibility, solvent accessibility, and the formation of hydrogen bonds over time. mdpi.com

| Step | Description |

|---|---|

| 1. System Setup | The solute molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). A suitable force field (e.g., GROMOS, AMBER) is chosen. |

| 2. Energy Minimization | The initial system's energy is minimized to remove any unfavorable contacts or steric clashes. |

| 3. Equilibration | The system is gradually heated to the target temperature and equilibrated at the target pressure, allowing the solvent to relax around the solute. This is often done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). |

| 4. Production Simulation | A long simulation (typically nanoseconds to microseconds) is run under NPT conditions, during which the trajectory (positions, velocities, forces) of all atoms is saved at regular intervals. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to calculate various properties, such as Root-Mean-Square Deviation (RMSD) to assess stability, Root-Mean-Square Fluctuation (RMSF) for atomic flexibility, Radius of Gyration (Rg) for compactness, and Solvent Accessible Surface Area (SASA). mdpi.com |

Design and Synthesis of Derivatives and Analogues of Methyl 3 4 Methoxyphenoxy Benzoate

Structure-Activity Relationship (SAR) Studies of Related Phenoxybenzoate Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical structure correlates with biological activity. For phenoxybenzoate derivatives, SAR studies provide a framework for designing new compounds with potentially enhanced or more specific activities. These studies systematically alter parts of the molecule to identify key structural features essential for its function.

Key insights from SAR studies on related benzoic acid derivatives suggest that the nature and position of substituents on the phenyl rings are critical. For instance, the presence of hydrophilic substituents on the phenyl ring can be crucial for facilitating interactions with polar amino acid residues at biological targets . Molecular modeling techniques have been employed to design disubstituted benzoic acids, ensuring the strategic placement of functional groups to interact with specific residues near mutation sites in proteins .

Furthermore, quantitative structure-activity relationship (QSAR) models have been developed for series of synthetic benzoic acid derivatives. These mathematical models can predict the biological activities of new derivatives, guiding the synthesis of compounds with potentially higher potency . Such studies have highlighted the importance of substituents like p-toluic acid, p-dimethylaminobenzoic acid, p-fluorobenzoic acid, and others in influencing activity . The overarching goal of these SAR studies is to build a comprehensive understanding that allows for the rational design of new molecules with desired properties nih.gov.

Functional Group Modifications on the Benzoate (B1203000) Moiety

Modifications to the benzoate portion of Methyl 3-(4-methoxyphenoxy)benzoate are a primary strategy for creating derivatives with diverse properties. These modifications can be broadly categorized into substitutions of the ester group, introduction of various substituents onto the benzene (B151609) ring, and exploration of different ester functionalities.

Substitution of the Ester Group with Other Carboxylic Acid Derivatives (e.g., Amides, Hydrazides)

Replacing the methyl ester group with other carboxylic acid derivatives, such as amides and hydrazides, can significantly alter the compound's chemical and biological profile. The synthesis of such derivatives often involves the conversion of the parent carboxylic acid to an acid chloride, followed by reaction with an appropriate amine or hydrazine.

For example, a series of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides have been synthesized and evaluated for their analgesic activities researchgate.net. The synthesis typically involves the reaction of the corresponding phenoxybenzoic acid with a substituted hydrazine. These studies have shown that certain hydrazide derivatives can exhibit potent biological activities researchgate.net. Similarly, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been achieved, demonstrating another route to modify the carboxylic acid function mdpi.com. The general synthetic approach for hydrazone derivatives involves the condensation reaction of a hydrazide with an appropriate aldehyde nih.govnih.gov.

| Derivative Type | General Synthetic Approach | Potential Impact on Properties |

|---|---|---|

| Amides | Reaction of the corresponding acid chloride with an amine. | Alters hydrogen bonding capacity and polarity. |

| Hydrazides | Reaction of the ester with hydrazine hydrate. nih.gov | Introduces a reactive hydrazide group for further derivatization. researchgate.net |

| Hydrazones | Condensation of a hydrazide with an aldehyde or ketone. nih.gov | Can introduce a wide variety of substituents and may enhance biological activity. |

Introduction of Halogen, Alkyl, or Nitro Substituents

The introduction of substituents such as halogens, alkyl groups, or nitro groups onto the benzoate ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule. These changes, in turn, can affect the compound's interaction with biological targets.

The synthesis of such derivatives can be achieved through various electrophilic aromatic substitution reactions. For instance, nitration can be accomplished using a mixture of nitric and sulfuric acids. Halogenation can be performed using elemental halogens in the presence of a Lewis acid catalyst. A process for preparing hydroxy alkyl phenoxy benzoates describes the use of phenoxy benzoic acids with halo, nitro, or hydrogen atoms as substituents google.com. Studies on benzoic acid derivatives have also explored the effects of chloro, bromo, iodo, and nitro substituents on their activity .

| Substituent | Synthetic Method | Effect on Molecular Properties |

|---|---|---|

| Halogen (F, Cl, Br, I) | Electrophilic halogenation. | Increases lipophilicity and can act as a hydrogen bond acceptor. |

| Alkyl | Friedel-Crafts alkylation. | Increases lipophilicity and steric bulk. |

| Nitro (NO2) | Nitration with HNO3/H2SO4. | Strong electron-withdrawing group, increases polarity. |

Exploration of Different Alkyl Esters (e.g., Ethyl, Benzyl Esters)

Varying the alkyl group of the ester function is a straightforward modification that can impact the compound's solubility, metabolic stability, and pharmacokinetic properties. The synthesis of different esters is typically achieved by reacting the corresponding carboxylic acid with the desired alcohol under acidic conditions (Fischer esterification) or by reacting the acid chloride with the alcohol.

While direct synthesis of ethyl or benzyl 3-(4-methoxyphenoxy)benzoate is not detailed in the provided results, the synthesis of other benzyl esters, such as benzyl benzoates via C(sp3)-H activation, has been reported sioc-journal.cn. This suggests that similar methods could be adapted for the synthesis of benzyl 3-(4-methoxyphenoxy)benzoate. The synthesis of benzyl ethyl carbamates has also been described, providing further insight into reactions involving benzyl groups researchgate.net.

Modifications to the Phenoxy Ring System

Alterations to the phenoxy ring, particularly the methoxy (B1213986) group, offer another avenue for creating analogs of this compound.

Alteration of Methoxy Group Position or Replacement with Other Alkoxy Groups

Moving the methoxy group to the ortho or meta positions on the phenoxy ring, or replacing it with other alkoxy groups (e.g., ethoxy, propoxy), can influence the molecule's conformation and electronic distribution. The synthesis of such analogs would typically start from the corresponding substituted phenol (B47542).

The synthesis of alkoxy analogues of other heterocyclic compounds has been reported, where different alkoxy groups are introduced to investigate their impact on biological activity nih.govmdpi.com. These studies often involve the condensation of starting materials bearing the desired alkoxy substituent nih.govmdpi.com. Such modifications can lead to changes in cytotoxic activity, as observed in studies of alkoxyimidazolium salts nih.gov.

| Modification | Synthetic Strategy | Potential Consequences |

|---|---|---|

| Positional Isomers (ortho, meta) | Ullmann condensation using the corresponding methoxyphenol isomer. | Alters the overall geometry and dipole moment of the molecule. |

| Other Alkoxy Groups (ethoxy, propoxy, etc.) | Ullmann condensation using the corresponding alkoxyphenol. | Modifies lipophilicity and steric interactions. |

Introduction of Additional Substituents (e.g., Formyl, Hydroxyl, Alkyl)

The introduction of additional substituents onto the core structure of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its physicochemical properties. The positions of substitution are influenced by the directing effects of the existing ester and ether functionalities.

Formylation:

The introduction of a formyl group (-CHO), a versatile synthetic handle, can be achieved through various electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction, employing a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a common method for the formylation of electron-rich aromatic rings. Given the electron-donating nature of the phenoxy and methoxy groups, this reaction is expected to proceed on the activated aromatic rings of this compound.

Another classical method is the Duff reaction, which utilizes hexamethylenetetramine in an acidic medium to formylate phenols and other activated aromatic compounds. The Reimer-Tiemann reaction, which uses chloroform in a basic solution, is another possibility, though it is primarily used for phenols.

The regioselectivity of formylation will be dictated by the combined directing effects of the substituents on both aromatic rings.

Hydroxylation:

The introduction of a hydroxyl group (-OH) can significantly impact the biological activity and solubility of the molecule. A direct hydroxylation of the aromatic rings can be challenging. However, a multi-step sequence involving the introduction of a group that can be later converted to a hydroxyl group is a common strategy. For instance, the Fries rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis acids, could be a potential route if a phenolic precursor is used.

A more modern approach involves the ipso-hydroxylation of an arylboronic acid derivative. This would require the initial conversion of an aryl halide derivative of this compound to the corresponding boronic acid, followed by oxidation.

Alkylation:

The introduction of alkyl groups can be accomplished through Friedel-Crafts alkylation. This reaction involves the use of an alkyl halide in the presence of a Lewis acid catalyst. The position of alkylation will be directed by the existing substituents. Due to the potential for polysubstitution and carbocation rearrangements, reaction conditions must be carefully controlled.

Varying the Linkage between the Aromatic Rings (e.g., Methylene Bridge, Ethoxy Bridge)

Modification of the ether linkage between the two aromatic rings in this compound can provide insights into the importance of the spatial orientation and flexibility of the two aryl moieties for its biological activity.

Methylene Bridge:

Replacing the ether oxygen with a methylene (-CH₂-) bridge would result in a diarylmethane derivative. A common synthetic route to diarylmethanes involves the reduction of a diaryl ketone precursor. This would necessitate a multi-step synthesis starting from a Friedel-Crafts acylation to form the diaryl ketone, followed by a reduction step (e.g., using triethylsilane and an acid, or other reducing agents).

Ethoxy Bridge:

Homologation of the ether linkage to an ethoxy (-OCH₂CH₂-) bridge can be achieved through a Williamson ether synthesis approach. This would typically involve the demethylation of the methoxy group on one of the aromatic rings to a phenol, followed by reaction with a suitable two-carbon electrophile, such as 2-bromoethanol, in the presence of a base. Alternatively, an Ullmann condensation could be employed to couple a phenol with an aryl halide bearing the desired ethoxy side chain.

Heterocyclic Ring Incorporations and Hybrid Molecule Design

The incorporation of heterocyclic rings or the creation of hybrid molecules by linking this compound to other pharmacophores can lead to novel compounds with potentially enhanced or new biological activities.

Heterocyclic Ring Incorporation:

One versatile method for the synthesis of heterocyclic rings is the 1,3-dipolar cycloaddition reaction. For instance, if an alkyne or alkene functionality is introduced into the this compound scaffold, it can react with a 1,3-dipole, such as an azide, to form a triazole ring. This "click chemistry" approach is known for its high efficiency and regioselectivity. The synthesis of diaryl ethers containing triazole moieties has been reported as a strategy to develop new bioactive compounds.

Hybrid Molecule Design:

Molecular hybridization involves the covalent linking of two or more pharmacophores to create a single molecule with multiple biological targets. The triazole linkage formed via a click reaction is a common strategy for creating such hybrid molecules. For example, an azide-functionalized this compound could be "clicked" onto an alkyne-containing known drug molecule, or vice versa. This approach allows for the rapid generation of a library of hybrid molecules for biological screening.

Stereochemical Considerations and Enantioselective Synthesis (if applicable for chiral derivatives)

While this compound itself is an achiral molecule, the introduction of certain substituents or modifications to its core structure can lead to the formation of chiral centers or axial chirality.

Design of Chiral Derivatives:

The introduction of a chiral substituent, for example, a chiral alkyl group, would result in a chiral molecule. More interestingly, appropriate substitution patterns on both aromatic rings can lead to atropisomerism, where rotation around the C-O-C bond is restricted, resulting in axially chiral diaryl ethers. For such chirality to be observed, the substituents ortho to the ether linkage need to be sufficiently bulky to hinder free rotation.

Enantioselective Synthesis:

In recent years, significant progress has been made in the catalytic enantioselective synthesis of axially chiral diaryl ethers. These methods often rely on the desymmetrization of a prochiral diaryl ether precursor using a chiral catalyst. For instance, chiral phosphoric acids and N-heterocyclic carbenes have been successfully employed as catalysts in such transformations.

Should a chiral derivative of this compound be designed to possess axial chirality, these modern enantioselective methods could be applied to obtain the individual enantiomers in high purity. This would be crucial for studying the stereochemical requirements for its biological activity, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles.

The following table summarizes the potential modifications and the corresponding synthetic strategies discussed:

| Modification | Substituent/Linkage | Synthetic Strategy |

| Introduction of Additional Substituents | Formyl (-CHO) | Vilsmeier-Haack, Duff, or Reimer-Tiemann reaction |

| Hydroxyl (-OH) | Fries rearrangement of a phenolic precursor or ipso-hydroxylation of a boronic acid derivative | |

| Alkyl (-R) | Friedel-Crafts alkylation | |

| Varying the Linkage | Methylene (-CH₂-) | Friedel-Crafts acylation followed by reduction of the resulting diaryl ketone |

| Ethoxy (-OCH₂CH₂-) | Williamson ether synthesis or Ullmann condensation | |

| Heterocyclic Ring Incorporation | Triazole | 1,3-Dipolar cycloaddition (Click Chemistry) |

| Stereochemical Considerations | Axially Chiral Derivatives | Design of ortho-substituted analogues to induce atropisomerism |

| Enantioselective Synthesis | Catalytic desymmetrization using chiral catalysts (e.g., chiral phosphoric acids, N-heterocyclic carbenes) |

Theoretical and Computational Investigations of Methyl 3 4 Methoxyphenoxy Benzoate

Molecular Modeling and Conformational Analysis

The presence of several single bonds in Methyl 3-(4-methoxyphenoxy)benzoate allows for considerable conformational freedom. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Conformational sampling is then performed to explore the different spatial arrangements (conformers) arising from rotation around the single bonds. Due to the molecule's flexibility, particularly around the ether linkage and the ester group, it can exist in various conformations with different energies. By systematically rotating key dihedral angles and performing energy calculations for each conformation, a potential energy surface can be mapped to identify the global minimum (the most stable conformer) and other low-energy local minima.

The key to the conformational flexibility of this compound lies in its rotatable bonds. The dihedral angles, which describe the rotation around these bonds, determine the relative orientation of the two phenyl rings and the methyl benzoate (B1203000) group.

The primary dihedral angles of interest are:

C(ar)-O-C(ar)-C(ar): Defines the twist between the two aromatic rings around the ether oxygen.

C(ar)-C(ar)-O-C: Defines the orientation of the methoxy (B1213986) group relative to its attached phenyl ring.

C(ar)-C(O)-O-C: Defines the orientation of the methyl group in the ester function.

Computational studies on similar diaryl ether structures have shown that the molecule generally adopts a non-planar, twisted conformation to minimize steric hindrance between the aromatic rings. The rotational barriers, or the energy required to rotate from one stable conformation to another, can also be calculated. These barriers provide insight into the molecule's flexibility at different temperatures. A study on a related compound, Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate, revealed significant dihedral angles between the central ring and the adjoining rings, highlighting the non-planar nature of such molecules. nih.gov

Table 1: Calculated Key Dihedral Angles for the Lowest Energy Conformer of this compound (Note: The following data is illustrative, based on typical values for similar structures calculated using DFT methods.)

| Dihedral Angle | Atoms Involved | Calculated Value (Degrees) |

| τ1 | C4-O-C1'-C6' | 115.8 |

| τ2 | C3-C4-O-C1' | -75.2 |

| τ3 | C2-C1-C(O)-O | 178.5 |

| τ4 | C1-C(O)-O-CH3 | -179.9 |

Electronic Structure Calculations

Electronic structure calculations provide fundamental information about the distribution of electrons within the molecule, which governs its chemical reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenoxy moiety, while the LUMO would be concentrated on the electron-withdrawing methyl benzoate ring.

Table 2: Calculated Frontier Molecular Orbital Properties (Note: The following data is illustrative, based on DFT/B3LYP/6-311++G(d,p) calculations typical for such aromatic compounds.)

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an EPS map, regions of negative potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. These are found near electronegative atoms like oxygen. Regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack. For this compound, the most negative regions are expected around the oxygen atoms of the ether, ester carbonyl, and methoxy groups. The aromatic protons and the methyl group's hydrogens would exhibit a positive potential. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are important in biological systems and crystal packing.

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. tcsedsystem.eduresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations can help in the precise assignment of experimental NMR signals, which can sometimes be ambiguous, especially in complex aromatic regions. wisc.edu

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. tcsedsystem.edunih.gov The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, transitions are expected to be of the π → π* type, characteristic of aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and represents typical values obtained from GIAO and TD-DFT calculations.)

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~166.5 ppm |

| Aromatic Carbons | 115 - 160 ppm | |

| Methoxy Carbon (-OCH₃) | ~55.8 ppm | |

| Ester Methyl Carbon (-OCH₃) | ~52.5 ppm | |

| ¹H NMR | Aromatic Protons | 6.9 - 7.8 ppm |

| Methoxy Protons (-OCH₃) | ~3.85 ppm | |

| Ester Methyl Protons (-OCH₃) | ~3.90 ppm | |

| UV-Vis | λmax (π → π*) | ~285 nm |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Van der Waals Forces)

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the intermolecular interactions, such as hydrogen bonding and van der Waals forces, for this compound. While crystal structure analyses for related compounds, such as Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate, are available and describe intermolecular forces within their crystal lattices, this information is not directly applicable to the specific molecular arrangement and interactions of this compound. Therefore, a detailed analysis of the intermolecular interactions for the title compound based on experimental or computational data is not possible at this time.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (if applicable to non-clinical applications)

A comprehensive review of the available scientific literature found no Quantitative Structure-Activity Relationship (QSAR) studies conducted specifically on derivatives of this compound for non-clinical applications. While QSAR studies exist for other classes of chemical compounds, including some phenoxy and benzoate derivatives, these are not directly relevant to the derivatives of the title compound. Consequently, no data is available to present on this topic.

Applications of Methyl 3 4 Methoxyphenoxy Benzoate in Materials Science and Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecular Synthesis

The structure of Methyl 3-(4-methoxyphenoxy)benzoate, featuring an ester group and two aromatic rings, serves as a versatile foundation for constructing elaborate molecular frameworks. The ether linkage and the substitution pattern on the rings are key to its utility as a building block.

This compound and its derivatives are pivotal precursors in the synthesis of advanced organic intermediates. The core structure can be chemically modified in various ways—such as nitration, hydrolysis of the ester, or demethylation of the ether—to introduce new functional groups. These transformations yield intermediates that are essential for building more complex target molecules.

A closely related compound, Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate, which shares the central methyl benzoate (B1203000) core, has been explicitly used as a precursor for the synthesis of m-xylyl bridged cryptophanes. nih.gov Cryptophanes are a class of container-like host molecules with significant applications in molecular recognition and encapsulation. nih.gov The synthesis of these complex structures relies on the specific geometry and reactivity provided by the benzoate precursor. nih.gov The existence of other functionalized derivatives, such as Methyl 4-(4-methoxyphenoxy)-3-nitrobenzoate, further illustrates how this basic framework is adapted to create a variety of specialized intermediates for organic synthesis. uq.edu.au

In combinatorial chemistry, a molecular scaffold is a core structure upon which a variety of chemical substituents can be attached to generate a large library of related compounds. The this compound framework is well-suited for this role. The central benzoate ring and the peripheral phenoxy ring offer multiple positions for chemical diversification.

Research on related benzoate derivatives demonstrates this principle effectively. For instance, complex dendritic molecules have been synthesized using a central benzoic acid scaffold, which is elaborated with multiple functional branches. researchgate.net This approach allows for the systematic modification of the molecule's periphery to fine-tune its properties for specific applications, such as liquid crystals or self-assembling materials. researchgate.net The synthesis of liquid crystalline 3,4,5-tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid derivatives highlights how a benzoate core can be "dendronized" to create large, functional amphiphiles that can form supramolecular organogels. researchgate.net This strategy is fundamental to creating libraries of novel materials with diverse and tunable characteristics.

Potential in Polymer and Supramolecular Chemistry

The diaryl ether motif is a common feature in high-performance polymers and is crucial for creating specific three-dimensional structures in supramolecular chemistry. This compound possesses the foundational elements for applications in both of these fields.

While direct polymerization of this compound is not typical, it can be chemically converted into a polymerizable monomer. For example, hydrolysis of the methyl ester to a carboxylic acid and demethylation of the methoxy (B1213986) group to a hydroxyl group would yield a hydroxy-acid (an AB-type monomer). Such monomers are capable of undergoing self-polycondensation to produce fully aromatic polyesters. This synthetic approach is used to create thermotropic liquid crystalline polyesters, which are valued for their high performance and processability. researchgate.net

The synthesis of high-molecular-weight polyesters is often achieved through methods like acyclic diene metathesis (ADMET) polymerization or melt acidolysis polycondensation, using various diol and dicarboxylic acid monomers. nih.govrsc.org The structural rigidity and thermal stability imparted by aromatic ether linkages, similar to the one in this compound, are desirable for creating these advanced materials.

Table 1: Examples of Monomers in Aromatic Polyester Synthesis

| Monomer Type | Example Compound(s) | Resulting Polymer Property |

|---|---|---|

| AB-Type Monomer | Methyl 4-[4′-(ω-hydroxyalkoxy)biphenyl-4-yl]-4-oxobutyrate | Liquid Crystalline Polyesters researchgate.net |

| AA/BB-Type Monomers | Biphenyl 3,4'-dicarboxylic acid and Hydroquinone diacetate | Nematic Fully Aromatic Polyester rsc.org |

Host-guest chemistry involves the creation of host molecules with internal cavities that can encapsulate smaller guest molecules. The design of these hosts often relies on aromatic panels to construct a defined, typically hydrophobic, pocket.